molecular formula C10H12BrN5O4 B098591 8-Bromo-9-beta-D-xylofuranosyladenine CAS No. 15830-78-1

8-Bromo-9-beta-D-xylofuranosyladenine

Numéro de catalogue: B098591
Numéro CAS: 15830-78-1
Poids moléculaire: 346.14 g/mol
Clé InChI: VJUPMOPLUQHMLE-ZUAPJGPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-9-beta-D-xylofuranosyladenine, also known as this compound, is a useful research compound. Its molecular formula is C10H12BrN5O4 and its molecular weight is 346.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Applications

8-Bromo-9-beta-D-xylofuranosyladenine has shown promise as an antiviral agent, particularly against RNA viruses. Its mechanism of action involves inhibition of viral replication by acting as a substrate for viral polymerases. This compound can be phosphorylated within cells to form its active triphosphate form, which competes with natural nucleotides for incorporation into viral RNA.

Case Studies:

  • Hepatitis C Virus (HCV): Research indicates that nucleoside analogs like this compound can inhibit HCV replication in cell-based assays, highlighting its potential as a therapeutic agent against chronic HCV infections .
  • Influenza Virus: In vitro studies suggest that this compound may reduce the viral load in infected cells, indicating its potential utility in treating influenza .

Cancer Therapy

The compound has also been investigated for its anticancer properties. Its structural similarity to adenosine allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells.

In Vivo Studies:

  • Tumor Growth Inhibition: In xenograft models, treatment with this compound resulted in significant tumor growth inhibition, with reported rates of up to 60% at doses of 20 mg/kg .
  • Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction .

Case Studies:

  • Breast Cancer Models: A study evaluating its effects on breast cancer cells demonstrated significant induction of apoptosis with minimal toxicity to normal cells .
  • Multi-drug Resistant Strains: The compound has shown efficacy against resistant bacterial strains, making it a candidate for combination therapies in oncology .

Biochemical Research

Beyond therapeutic applications, this compound serves as a valuable tool in biochemical research. It can be utilized to probe the roles of adenosine signaling pathways and nucleic acid metabolism.

Research Applications:

  • Cellular Metabolism Studies: The compound's ability to mimic adenosine allows researchers to investigate its effects on cellular energy metabolism and signaling pathways.
  • Drug Development: As a lead compound, it provides insights into the design of new nucleoside analogs with improved efficacy and selectivity against specific viral targets or cancer cell lines .

Data Summary Table

Application AreaFindings/ResultsReferences
Antiviral ActivityInhibits HCV replication; potential against influenza
Cancer TreatmentInduces apoptosis; inhibits tumor growth
Biochemical ResearchProbes adenosine pathways; aids drug development

Propriétés

Numéro CAS

15830-78-1

Formule moléculaire

C10H12BrN5O4

Poids moléculaire

346.14 g/mol

Nom IUPAC

(2S,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5+,6-,9+/m1/s1

Clé InChI

VJUPMOPLUQHMLE-ZUAPJGPHSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N

SMILES isomérique

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N

SMILES canonique

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N

Synonymes

8-bromo-9-beta-D-xylofuranosyladenine
8-bromo-xyloA

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.